molecular formula C11H18O4S2 B14584805 Bis[2-(methylsulfanyl)ethyl] 2-methylidenebutanedioate CAS No. 61146-87-0

Bis[2-(methylsulfanyl)ethyl] 2-methylidenebutanedioate

Cat. No.: B14584805
CAS No.: 61146-87-0
M. Wt: 278.4 g/mol
InChI Key: SETDUXVEQOKPMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis[2-(methylsulfanyl)ethyl] 2-methylidenebutanedioate is an organosulfur compound with the molecular formula C11H18O4S2 This compound is characterized by the presence of two methylsulfanyl groups attached to an ethyl chain, which is further connected to a 2-methylidenebutanedioate moiety

Preparation Methods

The synthesis of Bis[2-(methylsulfanyl)ethyl] 2-methylidenebutanedioate can be achieved through several synthetic routes. One common method involves the reaction of 2-methylidenebutanedioic acid with 2-(methylsulfanyl)ethanol in the presence of a suitable catalyst . The reaction typically requires controlled conditions, such as a specific temperature and pH, to ensure the desired product is obtained with high yield and purity.

Industrial production methods may involve the use of large-scale reactors and continuous flow systems to optimize the synthesis process. These methods are designed to maximize efficiency and minimize waste, making the production of this compound more sustainable and cost-effective .

Chemical Reactions Analysis

Bis[2-(methylsulfanyl)ethyl] 2-methylidenebutanedioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl groups are replaced by other nucleophiles such as halides or amines.

Comparison with Similar Compounds

Bis[2-(methylsulfanyl)ethyl] 2-methylidenebutanedioate can be compared with other similar compounds, such as Bis[2-(ethylsulfanyl)ethyl] 2-methylidenebutanedioate and Bis[2-(methylsulfanyl)ethyl] 2-methylenesuccinate . These compounds share similar structural features but differ in their specific functional groups and chemical properties.

Properties

CAS No.

61146-87-0

Molecular Formula

C11H18O4S2

Molecular Weight

278.4 g/mol

IUPAC Name

bis(2-methylsulfanylethyl) 2-methylidenebutanedioate

InChI

InChI=1S/C11H18O4S2/c1-9(11(13)15-5-7-17-3)8-10(12)14-4-6-16-2/h1,4-8H2,2-3H3

InChI Key

SETDUXVEQOKPMH-UHFFFAOYSA-N

Canonical SMILES

CSCCOC(=O)CC(=C)C(=O)OCCSC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.